molecular formula C20H31NO2 B379653 N-cyclododecyl-2-methoxybenzamide CAS No. 304890-28-6

N-cyclododecyl-2-methoxybenzamide

Cat. No.: B379653
CAS No.: 304890-28-6
M. Wt: 317.5g/mol
InChI Key: AUGRLEIBYDRLBA-UHFFFAOYSA-N
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Description

N-cyclododecyl-2-methoxybenzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzene ring and a cyclododecyl substituent attached to the amide nitrogen. The cyclododecyl group, a 12-membered cycloalkane, imparts significant steric bulk and lipophilicity, distinguishing it from simpler benzamide analogs.

Properties

CAS No.

304890-28-6

Molecular Formula

C20H31NO2

Molecular Weight

317.5g/mol

IUPAC Name

N-cyclododecyl-2-methoxybenzamide

InChI

InChI=1S/C20H31NO2/c1-23-19-16-12-11-15-18(19)20(22)21-17-13-9-7-5-3-2-4-6-8-10-14-17/h11-12,15-17H,2-10,13-14H2,1H3,(H,21,22)

InChI Key

AUGRLEIBYDRLBA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2CCCCCCCCCCC2

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCCCCCCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: Methoxy groups (electron-donating) common in analogs like and may stabilize aromatic systems, whereas halogens (e.g., I in benodanil ) enhance electrophilicity for target binding.
  • Bioactivity: Benodanil’s iodine substituent correlates with antifungal activity, suggesting that bulky groups in this compound might optimize membrane penetration or enzyme inhibition.

Comparative Physicochemical Properties

Estimated and experimental data for select benzamides:

Property This compound Benodanil 4-Chloro-N-(2-methoxyphenyl)benzamide N-(2-amino-5-Cl-phenyl)-2-methoxybenzamide
Molecular Weight (g/mol) ~350 (estimated) 323.1 291.7 276.7
Water Solubility Low (lipophilic substituent) Low Moderate (Cl enhances polarity) Moderate (NH₂ increases polarity)
Melting Point Likely amorphous 89–91°C 168–170°C (crystalline) Not reported
LogP (Partition Coefficient) High (>5 estimated) 3.8 3.1 2.5

Insights :

  • The cyclododecyl group drastically increases LogP, suggesting superior membrane permeability but poor aqueous solubility.
  • Crystallinity in 4-chloro-N-(2-methoxyphenyl)benzamide contrasts with the amorphous nature anticipated for this compound due to steric hindrance.

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